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molecular formula C10H13ClO3 B8641100 3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol CAS No. 63834-70-8

3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol

Cat. No. B8641100
M. Wt: 216.66 g/mol
InChI Key: RJMZBTNNGWVNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598358B2

Procedure details

A mixture of β-methallyl alcohol (50 g, 693 mmol) and sodium tungstate dihydrate (460 mg, 1.4 mmol) was stirred at room temperature. A 30% hydrogen peroxide solution (86.5 g, 763 mmol) was added thereto dropwise over a period of 5 minutes. The mixture was heated to 40° C. and stirred for 9 hours. Potassium carbonate (79.7 g, 576 mmol) and 4-chlorophenol (52.4 g, 407 mmol) were added to the resulting reaction mixture, followed by stirring at 70° C. for 1 hour. After adding toluene (390 ml), the mixture was heated and then washed with water at a temperature about 60° C. The reaction mixture was cooled with ice, and then the precipitated crystals were collected by filtration. The resulting crystals were dried under reduced pressure, obtaining 60.0 g of 3-(4-chlorophenoxy)-2-methylpropane-1,2-diol (yield: 68% (based on 4-chlorophenol)).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step Two
Quantity
79.7 g
Type
reactant
Reaction Step Three
Quantity
52.4 g
Type
reactant
Reaction Step Three
Quantity
390 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][OH:5])=[CH2:3].OO.C(=O)([O-])[O-:9].[K+].[K+].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:3][C:2]([CH3:1])([OH:9])[CH2:4][OH:5])=[CH:17][CH:16]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(=C)CO
Name
Quantity
460 mg
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
86.5 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
79.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
52.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Four
Name
Quantity
390 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 9 hours
Duration
9 h
STIRRING
Type
STIRRING
Details
by stirring at 70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
WASH
Type
WASH
Details
washed with water at a temperature about 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(OCC(CO)(O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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